Calmodulin Dependent Protein Kinase Substrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

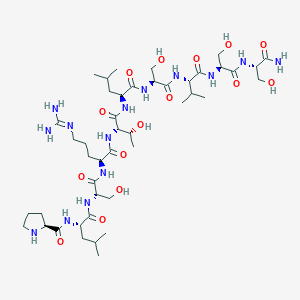

Calmodulin Dependent Protein Kinase Substrate is a compound that plays a crucial role in calcium signaling pathways. It is involved in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound is a substrate for calmodulin-dependent protein kinases, which are enzymes that phosphorylate target proteins in response to calcium ion binding.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Calmodulin Dependent Protein Kinase Substrate typically involves recombinant DNA technology. The gene encoding the substrate is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or insect cells. The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as immobilized metal affinity chromatography (IMAC), anionic exchange chromatography, and gel-filtration chromatography .

Industrial Production Methods

For industrial-scale production, the baculovirus insect cell expression system is often preferred due to its ability to produce high yields of the desired protein. This method involves infecting insect cells with a recombinant baculovirus carrying the gene of interest. The infected cells are then cultured in large bioreactors, and the protein is harvested and purified using similar techniques as those used in laboratory-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Calmodulin Dependent Protein Kinase Substrate undergoes various types of chemical reactions, including phosphorylation, dephosphorylation, and conformational changes. Phosphorylation is the most common reaction, where a phosphate group is added to the substrate by calmodulin-dependent protein kinases. Dephosphorylation, the removal of a phosphate group, is mediated by phosphatases .

Common Reagents and Conditions

The phosphorylation reactions typically require adenosine triphosphate (ATP) as the phosphate donor and magnesium ions (Mg2+) as cofactors. The reactions are carried out under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Major Products Formed

The major products formed from these reactions are phosphorylated proteins, which can then interact with other cellular components to elicit specific biological responses. These phosphorylated proteins play key roles in signal transduction pathways, regulating various cellular functions .

Wissenschaftliche Forschungsanwendungen

Calmodulin Dependent Protein Kinase Substrate has numerous scientific research applications across various fields:

Chemistry: It is used to study enzyme kinetics and the mechanisms of phosphorylation and dephosphorylation reactions.

Biology: It helps in understanding calcium signaling pathways and their role in cellular processes such as muscle contraction, neurotransmitter release, and gene expression.

Medicine: It is involved in research on cardiovascular diseases, neurological disorders, and cancer, where dysregulation of calcium signaling is a common feature

Wirkmechanismus

Calmodulin Dependent Protein Kinase Substrate exerts its effects through phosphorylation by calmodulin-dependent protein kinases. When calcium ions bind to calmodulin, it undergoes a conformational change that allows it to activate the kinase. The activated kinase then phosphorylates the substrate, leading to changes in its activity and interactions with other proteins. This phosphorylation event triggers downstream signaling pathways that regulate various cellular functions .

Vergleich Mit ähnlichen Verbindungen

Calmodulin Dependent Protein Kinase Substrate is unique in its ability to be specifically phosphorylated by calmodulin-dependent protein kinases. Similar compounds include other substrates of calmodulin-dependent kinases, such as myosin light chain and synapsin. this compound is distinct in its specific role and regulatory mechanisms within calcium signaling pathways .

Conclusion

This compound is a vital component in calcium signaling, with significant implications in various scientific fields. Its unique properties and specific interactions with calmodulin-dependent protein kinases make it an essential tool for research and therapeutic development.

Eigenschaften

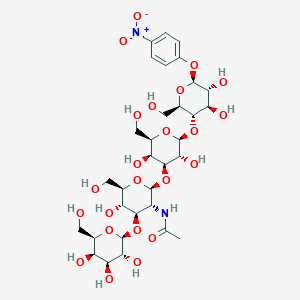

Molekularformel |

C44H80N14O15 |

|---|---|

Molekulargewicht |

1045.2 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C44H80N14O15/c1-20(2)14-26(51-35(65)24-10-8-12-48-24)37(67)54-29(17-60)39(69)50-25(11-9-13-49-44(46)47)36(66)58-33(23(7)63)43(73)52-27(15-21(3)4)38(68)55-31(19-62)41(71)57-32(22(5)6)42(72)56-30(18-61)40(70)53-28(16-59)34(45)64/h20-33,48,59-63H,8-19H2,1-7H3,(H2,45,64)(H,50,69)(H,51,65)(H,52,73)(H,53,70)(H,54,67)(H,55,68)(H,56,72)(H,57,71)(H,58,66)(H4,46,47,49)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1 |

InChI-Schlüssel |

BNACNLHMHFSZIL-PLOTUDQFSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)N)NC(=O)C1CCCN1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)

![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)